

8-Hydroxycoumarin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Hydroxycoumarin

Cat. No.: B196171

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **8-Hydroxycoumarin**, a significant heterocyclic organic compound. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and key biological activities, with a focus on its relevance in biomedical research and drug discovery.

Core Identity: IUPAC Name and CAS Number

The definitive chemical identifiers for **8-Hydroxycoumarin** are:

- IUPAC Name: 8-hydroxychromen-2-one[1]
- CAS Number: 2442-31-1[1]

Physicochemical and Computational Data

A summary of the key quantitative properties of **8-Hydroxycoumarin** is presented in the table below for easy reference and comparison.

| Property | Value | Source |
|---------------------------------------|--|---|
| Molecular Formula | C ₉ H ₆ O ₃ | [1] |
| Molecular Weight | 162.14 g/mol | [1] [2] |
| Melting Point | 156 °C | |
| Boiling Point (Predicted) | 361.6 ± 37.0 °C | |
| Density (Predicted) | 1.403 ± 0.06 g/cm ³ | |
| TPSA (Topological Polar Surface Area) | 50.44 Å ² | [2] |
| LogP | 1.4986 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 0 | [2] |

Experimental Protocols: Synthesis of Coumarin Derivatives

The synthesis of the coumarin scaffold can be achieved through various established condensation reactions. While a specific protocol for the large-scale synthesis of **8-Hydroxycoumarin** is not readily available in the cited literature, the synthesis of structurally related derivatives provides a strong methodological foundation. The Pechmann condensation is a widely utilized method for the synthesis of coumarins. Below is a representative protocol for the synthesis of a related derivative, 4-methyl-7-hydroxy-8-formyl coumarin, which involves a Penchem condensation followed by a Duff's reaction.[\[3\]](#)

Synthesis of 4-Methyl-7-hydroxy-8-formyl Coumarin:[\[3\]](#)

- Step 1: Synthesis of 7-hydroxy-4-methyl-coumarin. This intermediate is typically synthesized via a Pechmann condensation of a phenol (in this case, resorcinol) with a β -ketoester (ethyl acetoacetate) in the presence of an acid catalyst.

- Step 2: Formylation via Duff's Reaction.
 - Dissolve 7-hydroxy-4-methyl-coumarin (0.001 mol) in glacial acetic acid (20 mL).
 - Add hexamethylenetetramine (0.003 mol) to the reaction mixture.
 - Heat the mixture to 80-85 °C in a water bath for 6 hours.
 - Add a hot mixture of 5 mL of water and 30 mL of hydrochloric acid.
 - Maintain the reaction for 30 minutes and then cool to room temperature.
 - Extract the product with diethyl ether.
 - Evaporate the ether to obtain the pale yellow solid product.

Biological Activity and Signaling Pathways

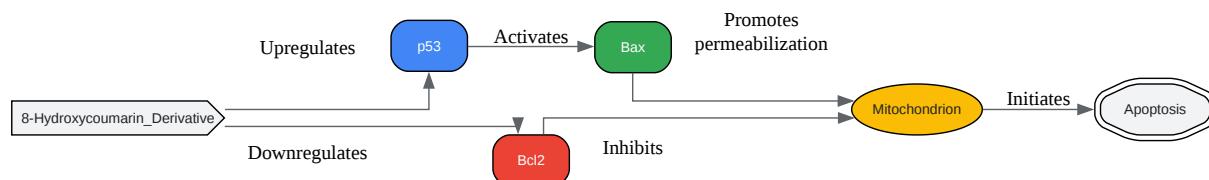
Derivatives of **8-Hydroxycoumarin** have demonstrated significant potential in biomedical research, particularly in the field of oncology.^[4] These compounds have been shown to exhibit antiproliferative activity against various cancer cell lines.

One of the key mechanisms of action is the induction of apoptosis through the intrinsic mitochondrial pathway.^{[4][5]} This process involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio ultimately triggers the mitochondrial release of cytochrome c and the activation of caspases, culminating in programmed cell death.

Furthermore, some derivatives of **8-hydroxycoumarin** have been identified as potent inhibitors of topoisomerase II β , an enzyme crucial for DNA replication and a well-established target for anticancer drugs.^[4]

A related compound, 8-methoxycoumarin, has been shown to enhance melanogenesis through the MAPK signaling pathway.^[6] This involves the phosphorylation of p38 and JNK, alongside the inhibition of ERK phosphorylation, leading to the upregulation of transcription factors that drive melanin synthesis.^[6]

Apoptotic Signaling Pathway of 8-Hydroxycoumarin Derivatives



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Caption: Intrinsic mitochondrial apoptosis pathway induced by **8-Hydroxycoumarin** derivatives.

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- To cite this document: BenchChem. [8-Hydroxycoumarin: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b196171#8-hydroxycoumarin-iupac-name-and-cas-number>

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